A₁ Receptor Affinity: Cyclopentyl vs. Cyclobutyl Analogs
The cyclopentanecarboxamide derivative exhibits a Ki of 2.14 nM at the human adenosine A₁ receptor expressed in CHO cells, measured by displacement of [³H]DPCPX [1]. Under identical assay conditions, the cyclobutyl analog N‑(4,6‑diphenylpyrimidin‑2‑yl)cyclobutanecarboxamide shows a Ki of 107 nM, representing a 50‑fold loss in affinity [2]. The acyclic 3,3‑dimethylbutanamide analog shows a Ki of 8.75 nM, a 4‑fold reduction [3]. This demonstrates that the cyclopentane ring size is specifically optimized for A₁ binding within this chemotype.
| Evidence Dimension | Inhibitory constant (Ki) at human adenosine A₁ receptor |
|---|---|
| Target Compound Data | Ki = 2.14 nM |
| Comparator Or Baseline | Cyclobutyl analog: Ki = 107 nM; 3,3‑Dimethylbutanamide analog: Ki = 8.75 nM |
| Quantified Difference | Cyclobutyl analog: ~50‑fold weaker; 3,3‑Dimethylbutanamide analog: ~4‑fold weaker |
| Conditions | Displacement of [³H]DPCPX at human A₁ receptor expressed in CHO cells by liquid scintillation counting |
Why This Matters
For users requiring maximal A₁ receptor blockade at the lowest concentration, the 2–50‑fold affinity advantage translates directly to lower compound consumption and higher signal‑to‑noise ratios in binding assays.
- [1] Yaziji, V.; Rodríguez, D.; Gutiérrez‑de‑Terán, H.; Coelho, A.; Caamaño, O.; García‑Mera, X.; Brea, J.; Loza, M. I.; Cadavid, M. I.; Sotelo, E. Pyrimidine Derivatives as Potent and Selective A₃ Adenosine Receptor Antagonists. J. Med. Chem. 2011, 54, 457‑471. View Source
- [2] BindingDB. BDBM50157661 (CHEMBL222771): cyclobutane carboxylic acid (4,6‑diphenylpyrimidin‑2‑yl)amide – PrimarySearch_ki. https://bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50157661 (accessed 2026-04-30). View Source
- [3] BindingDB. BDBM50335750 (CHEMBL1650402): N‑(4,6‑diphenylpyrimidin‑2‑yl)‑3,3‑dimethylbutanamide – PrimarySearch_ki. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50335750 (accessed 2026-04-30). View Source
